EthofumesateEthyl-d5

Description

Significance of Stable Isotope Labeling in Agrochemical Research

The introduction of stable isotopes into agrochemical molecules provides researchers with powerful tools to investigate their behavior in the environment and biological systems. symeres.comsilantes.com This technique is crucial for understanding the lifecycle of pesticides and herbicides, from their application in the field to their ultimate fate.

Tracing Chemical and Biological Processes in Environmental and Biological Systems

Stable isotope labeling allows scientists to track the movement and transformation of agrochemicals with high precision. silantes.com By introducing a labeled compound like Ethofumesate-ethyl-d5 into a controlled environment, researchers can follow its path through soil, water, and living organisms. researchgate.net This is essential for determining the persistence of the chemical, its potential for leaching into groundwater, and its uptake and metabolism by plants and other non-target organisms. symeres.comtandfonline.com The distinct mass of the deuterated compound allows it to be differentiated from its naturally occurring, non-labeled counterpart, providing a clear signal for tracking purposes. creative-proteomics.com This methodology is invaluable for assessing the environmental impact of agrochemicals and for developing strategies to mitigate potential risks. adesisinc.com

Enhancing Analytical Specificity and Sensitivity in Complex Matrices

Analyzing agrochemical residues in environmental samples such as soil, water, and plant tissues presents a significant challenge due to the complexity of these matrices. clearsynth.com Stable isotope-labeled compounds, like Ethofumesate-ethyl-d5, are instrumental in overcoming these challenges. When used in conjunction with analytical techniques like mass spectrometry, the unique mass-to-charge ratio of the deuterated standard allows it to be clearly distinguished from interfering compounds in the sample matrix. symeres.comresearchgate.net This significantly enhances the specificity and sensitivity of the analysis, enabling the accurate quantification of the target agrochemical even at very low concentrations. texilajournal.com

Conceptual Framework of Isotopic Analogs as Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise results. cerilliant.comnebiolab.com An internal standard is a compound of known concentration that is added to a sample before analysis. It helps to correct for variations that can occur during sample preparation, injection, and analysis. nebiolab.comaptochem.com

Isotopically labeled analogs of the analyte, such as Ethofumesate-ethyl-d5 for the analysis of Ethofumesate (B166128), are considered the gold standard for internal standards. scispace.comnih.gov Because they are chemically almost identical to the analyte, they behave similarly during extraction, chromatography, and ionization. aptochem.com However, due to their different masses, they can be distinguished by the mass spectrometer. asme.orgresearchgate.net This co-elution and similar behavior compensate for matrix effects and other sources of error, leading to highly reliable quantitative data. clearsynth.comtexilajournal.com The use of a deuterated internal standard like Ethofumesate-ethyl-d5 is a key component of robust bioanalytical methods. aptochem.com

Interactive Data Table: Properties of Ethofumesate and Ethofumesate-ethyl-d5

| Property | Ethofumesate | Ethofumesate-ethyl-d5 |

| Molecular Formula | C13H18O5S nih.gov | C13H13D5O5S cymitquimica.comlgcstandards.com |

| Molecular Weight | 286.35 g/mol nih.gov | 291.37 g/mol cymitquimica.comlgcstandards.com |

| CAS Number | 26225-79-6 nih.gov | 160858-11-7 cymitquimica.comlgcstandards.com |

| Synonyms | Tramat, Nortron nih.gov | Ethofumesate-d5 cymitquimica.com |

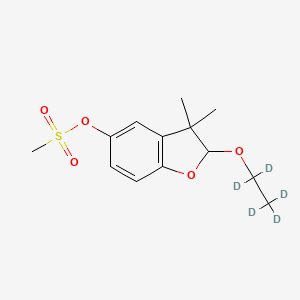

Structure

3D Structure

Properties

Molecular Formula |

C13H18O5S |

|---|---|

Molecular Weight |

291.38 g/mol |

IUPAC Name |

[3,3-dimethyl-2-(1,1,2,2,2-pentadeuterioethoxy)-2H-1-benzofuran-5-yl] methanesulfonate |

InChI |

InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3/i1D3,5D2 |

InChI Key |

IRCMYGHHKLLGHV-RPIBLTHZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C |

Canonical SMILES |

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling Approaches for Ethofumesateethyl D5

Methodologies for Deuterium (B1214612) Incorporation in Organic Compounds

The incorporation of deuterium into organic molecules can be achieved through several established methodologies. These strategies are broadly categorized by whether the deuterium is introduced via a pre-labeled starting material or through the exchange of protons on an existing molecular framework. researchgate.net

Direct Utilization of Isotope-Containing Commercially Available Precursors

One of the most direct and common methods for synthesizing deuterated compounds is to use starting materials that already contain the desired isotope. researchgate.net This "bottom-up" approach involves a multi-step synthesis that builds the final molecule from smaller, commercially available deuterated precursors. This method offers high specificity in the location of the deuterium label, as the isotope is carried through the synthetic sequence from a well-defined origin.

For the synthesis of molecules containing a deuterated ethyl group, a common and commercially available precursor is deuterated iodoethane (B44018) (Iodoethane-d5 or C2D5I). This reagent can be used in various alkylation reactions to introduce the pentadeuteroethyl moiety onto a target molecule. The primary advantage of this strategy is the high level of isotopic enrichment and precise control over the labeling site.

| Precursor | Chemical Formula | Typical Application |

|---|---|---|

| Deuterium Oxide | D₂O | Deuterium source for H/D exchange reactions |

| Iodoethane-d5 | C₂D₅I | Introduction of a deuterated ethyl group via alkylation |

| Methanol-d4 | CD₃OD | Source for deuterated methyl groups or as a deuterated solvent |

| Sodium borodeuteride | NaBD₄ | Reductive deuteration of carbonyl compounds |

Hydrogen/Deuterium Exchange Reactions for Deuterated Molecule Synthesis

An alternative strategy is the direct replacement of hydrogen atoms with deuterium atoms on an existing organic molecule, a process known as hydrogen-deuterium exchange (H/D exchange). wikipedia.org This technique is particularly useful for late-stage labeling of complex molecules. acs.org The reaction typically involves exposing the substrate to a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. wikipedia.orgresearchgate.net

Catalysts for H/D exchange can be acidic, basic, or metal-based (e.g., palladium, platinum, iridium). researchgate.netresearchgate.net The conditions, including temperature, pressure, and catalyst choice, determine which hydrogen atoms in the molecule are exchanged. Protons on heteroatoms (like -OH or -NH) exchange readily, while activating C-H bonds for exchange requires more forcing conditions. wikipedia.org While this method can be highly efficient for perdeuteration (labeling all possible sites), achieving site-selectivity can be challenging and depends heavily on the substrate's structure and the reaction conditions employed. researchgate.net

Specific Synthetic Routes for Pentadeuteroethyl Ethofumesate (B166128)

The synthesis of Ethofumesate-ethyl-d5 specifically requires the introduction of a five-deuterium ethyl group. This is most efficiently and selectively accomplished by utilizing a deuterated precursor in the final steps of the synthesis. A plausible synthetic route involves the preparation of a key intermediate, followed by ethylation with a deuterated reagent.

Acid Hydrolysis of Ethofumesate Precursors

A logical synthetic pathway to Ethofumesate-ethyl-d5 involves creating an appropriate precursor that can be subsequently ethylated. A key intermediate for this process is 2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranol methanesulfonate (B1217627). This intermediate can be synthesized, but for a laboratory-scale preparation of a labeled standard, it can also be potentially generated from non-labeled ethofumesate.

Ethers can be cleaved under strongly acidic conditions, typically using hydroiodic acid (HI) or hydrobromic acid (HBr). pearson.commasterorganicchemistry.com In this proposed step, the ether linkage at the 2-position of the benzofuran (B130515) ring of ethofumesate would be subjected to acid-catalyzed cleavage. acs.orglibretexts.org This reaction protonates the ether oxygen, converting it into a good leaving group, which is then displaced. This hydrolysis would remove the non-deuterated ethoxy group, yielding the corresponding cyclic hemiacetal (the 2-hydroxy intermediate) and ethanol. Careful control of reaction conditions would be necessary to ensure the methanesulfonate ester group remains intact.

Ethylation with Deuterated Iodoethane

The final step in the synthesis is the introduction of the deuterated ethyl group. This is achieved through the ethylation of the 2-hydroxy intermediate prepared in the previous step, using pentadeutero-iodoethane (iodoethane-d5). This reaction is a classic example of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com

In this Sₙ2 reaction, the hydroxyl group of the intermediate is first deprotonated by a suitable base (such as sodium hydride or potassium carbonate) to form a more nucleophilic alkoxide ion. jk-sci.com This alkoxide then attacks the electrophilic carbon of iodoethane-d5, displacing the iodide leaving group and forming the desired ether linkage. masterorganicchemistry.com This results in the final product, Ethofumesate-ethyl-d5, with the five deuterium atoms specifically located on the ethyl group. wikipedia.orgquora.com

| Step | Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Ethofumesate | Strong Acid (e.g., HI, HBr) | 2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranol methanesulfonate | Acid-catalyzed ether cleavage |

| 2 | 2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranol methanesulfonate | 1. Base (e.g., NaH) 2. Iodoethane-d5 (C₂D₅I) | Ethofumesate-ethyl-d5 | Williamson Ether Synthesis (Sₙ2) |

| Compound Name |

|---|

| Ethofumesate-ethyl-d5 |

| Ethofumesate |

| Deuterium Oxide |

| Iodoethane-d5 |

| Methanol-d4 |

| Sodium borodeuteride |

| 2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranol methanesulfonate |

| Ethanol |

| Sodium hydride |

| Potassium carbonate |

Advanced Analytical Methodologies Utilizing Ethofumesateethyl D5

Principles of Isotope Dilution Mass Spectrometry for Agrochemical Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides a high degree of accuracy and precision for the quantification of chemical substances. rsc.orgresearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as Ethofumesate-ethyl-d5, to the sample at the earliest stage of analysis. chromatographyonline.com This labeled compound, often referred to as an internal standard, is chemically identical to the target analyte but has a different mass due to the isotopic enrichment. researchgate.net

During analysis by mass spectrometry, the instrument can distinguish between the native analyte and the isotopically labeled standard based on their mass-to-charge ratio. researchgate.net Quantification is then based on the measured ratio of the signal from the native analyte to that of the labeled internal standard. nih.gov Because the analyte and the internal standard exhibit nearly identical chemical and physical behavior during extraction, cleanup, and chromatographic separation, this ratio remains constant even if analyte is lost during sample preparation. researchgate.net This approach makes IDMS a definitive method for obtaining highly accurate measurements, traceable to the International System of Units (SI). rsc.org

Compensation for Matrix Effects in Complex Sample Matrices

A significant challenge in the analysis of agrochemicals in samples like soil, water, and food is the "matrix effect." nih.gov This phenomenon occurs when co-extracted compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the analytical signal. chromatographyonline.comresearchgate.net Such effects can cause significant errors in quantification, leading to under- or overestimation of the analyte's concentration. researchgate.net

The use of a stable isotope-labeled internal standard like Ethofumesate-ethyl-d5 is the most effective way to compensate for matrix effects. chromatographyonline.comresearchgate.net Since Ethofumesate-ethyl-d5 is structurally and chemically almost identical to the native ethofumesate (B166128), it experiences the same signal suppression or enhancement in the ion source. nih.gov By measuring the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively canceled out. This ensures that the quantitative accuracy is maintained even in complex and variable sample matrices. researchgate.net While matrix-matching of calibration solutions can further improve accuracy, the use of isotope-labeled standards is considered the most robust method for mitigating matrix effects. researchgate.net

Correction for Analyte Losses During Sample Preparation and Processing

The multi-step process of preparing a sample for analysis—including extraction, filtration, and cleanup—can lead to unavoidable losses of the target analyte. researchgate.net It is often difficult to control these losses consistently across a batch of samples, introducing a significant source of error and imprecision in the final quantitative results.

By introducing a precise amount of Ethofumesate-ethyl-d5 to the sample at the very beginning of the workflow, any subsequent losses will affect both the native analyte and the deuterated internal standard equally. researchgate.net For example, if 20% of the native ethofumesate is lost during a cleanup step, 20% of the Ethofumesate-ethyl-d5 will also be lost. As a result, the ratio between the two compounds remains unchanged. When this ratio is used for quantification against a calibration curve prepared with the same internal standard, the calculated concentration of the original analyte will be accurate, regardless of the procedural losses.

Improvement of Analytical Precision and Accuracy in Quantitative Assays

The dual correction for both matrix effects and analyte losses makes IDMS, utilizing standards like Ethofumesate-ethyl-d5, the gold standard for achieving high precision and accuracy in quantitative analysis. rsc.orgnih.gov Accuracy is improved because the method systematically corrects for biases that would otherwise lead to erroneous results. nih.gov Precision, or the repeatability of measurements, is enhanced because the ratio-based measurement is less susceptible to variations in sample preparation, injection volume, and instrument response. nih.gov

The use of stable isotope tracers virtually eliminates variability caused by day-to-day changes in instrument response and concentration-dependent effects. nih.gov The resulting data is more reliable and defensible, which is critical for applications such as regulatory monitoring of pesticide residues in food and the environment. nih.govhpc-standards.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications with Ethofumesate-Ethyl-d5

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of semi-volatile organic compounds like pesticides. researchgate.netgcms.cz In this method, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific ion from the analyte, fragmenting it, and then detecting one or more of the resulting fragment ions. nih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. mdpi.com Ethofumesate-ethyl-d5 is an ideal internal standard for developing robust GC-MS/MS methods for ethofumesate and its related compounds.

Multi-Residue Analysis of Ethofumesate and its Metabolites (e.g., 2-keto-ethofumesate, open-ring-2-keto-ethofumesate)

For regulatory purposes, it is often necessary to measure not only the parent pesticide but also its significant metabolites. In the case of ethofumesate, key metabolites include 2-keto-ethofumesate and open-ring-2-keto-ethofumesate. nih.govresearchgate.net Analytical methods have been developed to determine the total residue of ethofumesate by analyzing the parent compound and these metabolites concurrently. nih.govresearchgate.net

A typical workflow involves extracting the sample, followed by a partitioning step. The parent ethofumesate can be analyzed directly from the organic layer. The aqueous layer, containing the more polar metabolites, often requires further steps, such as hydrolysis to release conjugated forms and a chemical conversion (e.g., using acetic anhydride) to transform the open-ring-2-keto-ethofumesate into the more stable 2-keto-ethofumesate for analysis. nih.govresearchgate.net By using Ethofumesate-ethyl-d5 as an internal standard for the parent compound, and potentially other labeled standards for the metabolites, a comprehensive and accurate quantification of the total ethofumesate residue can be achieved in a single analytical run.

Table 1: Ethofumesate and its Key Metabolites This table is interactive. You can sort the columns by clicking on the headers.

| Compound Name | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|---|

| Ethofumesate | ET | C13H18O5S | 286.35 | Parent Herbicide |

| 2-keto-ethofumesate | KET | C11H12O5S | 256.28 | Metabolite nih.gov |

Optimization of Mass Spectrometric Parameters for Deuterated Ethofumesate Analytes

To achieve the best performance in a GC-MS/MS analysis, it is essential to optimize the mass spectrometric parameters for each analyte, including the deuterated internal standard. nih.gov This optimization process ensures maximum sensitivity and specificity.

Key parameters to be optimized include:

MRM Transitions: For both ethofumesate and Ethofumesate-ethyl-d5, a precursor ion (typically the molecular ion or a major fragment) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and one or more specific product ions are monitored in the third quadrupole. The most abundant and specific transitions are chosen for quantification and confirmation. nih.gov

Collision Energy (CE): The voltage applied to the collision cell is optimized to produce the most efficient fragmentation of the precursor ion into the desired product ions. nih.gov This value is determined experimentally for each MRM transition.

Ion Source Temperature: The temperature of the ion source affects the ionization efficiency and the degree of in-source fragmentation. It must be optimized to maximize the signal for the precursor ion. nih.gov

Dwell Time: This is the time spent monitoring a specific MRM transition. It is adjusted to ensure enough data points are collected across each chromatographic peak for reliable quantification, while allowing for the monitoring of all other target analytes in the method.

While deuterated standards like Ethofumesate-ethyl-d5 have nearly identical chromatographic retention times to their non-labeled counterparts, their fragmentation patterns and optimal collision energies may differ slightly. Therefore, a separate optimization of MS/MS parameters for the internal standard is a critical step in method development to ensure the highest level of analytical performance.

Table 2: Example of Optimized GC-MS/MS Parameters for Pesticide Analysis This is a representative table illustrating typical parameters that are optimized.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | Standard ionization for GC-MS, provides reproducible fragmentation. nih.gov |

| Ion Source Temp. | 230-280 °C | Optimizes ion formation and minimizes thermal degradation. nih.gov |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. fda.gov.tw |

| Collision Gas | Nitrogen or Argon | Used to induce fragmentation in the collision cell. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ethofumesate-Ethyl-d5

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of pesticide residues in various matrices. Its high selectivity and sensitivity make it particularly suitable for detecting trace levels of agrochemicals. In this context, Ethofumesate-ethyl-d5 serves as a crucial internal standard, enhancing the accuracy and reliability of quantitative methods.

Applicability for Polar, Nonvolatile, and Thermally Unstable Agrochemicals

Many modern agrochemicals, including herbicides like ethofumesate and its metabolites, are polar, nonvolatile, and/or thermally unstable. These characteristics make them unsuitable for analysis by gas chromatography (GC) without derivatization, which can be a time-consuming and error-prone process. LC-MS/MS is the preferred analytical technique for such compounds because it analyzes them directly in their native state. nih.govjfda-online.com

The technique is particularly well-suited for highly polar pesticides (HPPs), which are characterized by low Log Kow values and are not efficiently recovered by common extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govjfda-online.com LC-MS/MS offers the necessary sensitivity and selectivity to quantify these challenging analytes at low concentrations. nih.govjfda-online.com The use of an isotopically labeled internal standard, such as Ethofumesate-ethyl-d5, is critical in these analyses. Because it has nearly identical physicochemical properties to the non-labeled ethofumesate, it co-elutes and experiences similar behavior during extraction, chromatography, and ionization, thereby correcting for analytical variability and potential loss of the target compound. nih.govlcms.cz

Strategies for Matrix Effect Mitigation and Method Validation in LC-MS/MS

A significant challenge in LC-MS/MS analysis, especially in complex matrices like food and environmental samples, is the "matrix effect." nih.govresearchgate.net This phenomenon, caused by co-extractives from the sample, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govresearchgate.net

Several strategies are employed to mitigate matrix effects, but the use of a stable isotope-labeled (SIL) internal standard is considered the most effective approach. nih.govresearchgate.net Ethofumesate-ethyl-d5, as a deuterated analogue of ethofumesate, serves this purpose ideally. It is added to the sample at a known concentration at the beginning of the analytical procedure. Since the SIL internal standard has almost identical chemical and physical properties to the target analyte, it is affected by the matrix in the same way. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects and other procedural steps can be effectively compensated, leading to more accurate and precise results. lcms.cz While matrix-matched calibration is another common strategy, the internal standard method can often provide superior correction, especially when dealing with inconsistent or variable matrices. nih.govdocumentsdelivered.com

Method Validation and Performance Characteristics in Agrochemical Residue Analysis

Method validation is a mandatory process to ensure that an analytical method is fit for its intended purpose. For agrochemical residue analysis using Ethofumesate-ethyl-d5 as an internal standard, validation assesses several key performance characteristics to guarantee reliable and reproducible data. mdpi.comut.ee

Assessment of Calibration Linearity and Dynamic Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response over a specific range. In methods utilizing Ethofumesate-ethyl-d5, calibration curves are constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. This approach typically yields excellent linearity. The dynamic range is the concentration span over which the method is shown to be linear, accurate, and precise. For pesticide residue analysis, this range is established to cover expected concentrations in real samples as well as the relevant maximum residue limits (MRLs). It is common for validated methods to achieve a coefficient of determination (R²) greater than 0.99. researchgate.netlcms.cz

Table 1: Representative Calibration Data for Agrochemicals

| Analyte | Calibration Range (µg/kg) | Coefficient of Determination (R²) |

|---|---|---|

| Ethofumesate | 2–400 | >0.99 |

| Desmedipham | 72-360 | Linear |

| Phenmedipham | 76-380 | Linear |

Evaluation of Analytical Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These limits are crucial for ensuring that the method can detect pesticide residues at or below the legally mandated MRLs. Methods for ethofumesate analysis have demonstrated high sensitivity, achieving LOQs well within regulatory requirements. researchgate.net

Table 2: Examples of Achieved Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) |

|---|---|---|---|

| Ethofumesate | Various | 0.01 | 0.05 |

| Ethofumesate & Metabolites | Garlic, Onion, Sugar Beet | 0.0005 | Not specified |

| Polar Pesticides | Honeybees | Not specified | 0.005 |

Determination of Analytical Recovery, Repeatability, and Reproducibility

The accuracy and precision of a method are evaluated through recovery, repeatability, and reproducibility studies.

Recovery is a measure of the method's accuracy, determined by analyzing samples spiked with a known concentration of the analyte. The percentage of the analyte recovered indicates the efficiency of the extraction and analysis process. For pesticide residue analysis, recovery values are typically expected to be within the 70-120% range. mdpi.com

Repeatability (intra-day precision) measures the precision of the method under the same operating conditions over a short interval of time. mdpi.com

Reproducibility (inter-day or inter-laboratory precision) assesses precision across different days, analysts, or laboratories. mdpi.com

Precision is usually expressed as the relative standard deviation (RSD), with values below 20% generally considered acceptable. mdpi.com The use of Ethofumesate-ethyl-d5 helps ensure high and consistent recovery rates and improves precision by correcting for variations during sample processing. lcms.cz

Table 3: Validation Data on Method Precision and Accuracy

| Matrix | Analyte(s) | Spiking Levels (mg/kg) | Average Recovery (%) | Precision (RSD %) |

|---|---|---|---|---|

| Melon | 12 Pesticides | 3 levels | 79.8 - 97.6 | < 20 |

| Garlic, Onion, Sugar Beet | Ethofumesate & Metabolites | 0.01 and 0.3 | 94 - 113 | < 6 |

| Honeybees | Polar Pesticides | 0.005 - 0.100 | 70 - 119 | < 19.7 (Repeatability) |

Sample Preparation and Cleanup Techniques for Deuterated Ethofumesate Analysis

The primary objective of sample preparation is to extract the analyte of interest and its deuterated internal standard from the sample matrix while removing interfering components that could compromise the analytical results. The choice of technique is highly dependent on the nature of the sample matrix.

Extraction Protocols in Various Matrices (e.g., QuEChERS, Solvent Partitioning)

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained widespread acceptance for the analysis of pesticide residues in a variety of food and environmental samples. cvuas.dewaters.com This approach involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. cvuas.dewaters.com For the analysis of ethofumesate and its deuterated internal standard, Ethofumesate-ethyl-d5, in matrices like soil, a buffered QuEChERS protocol is often employed. weber.huresearchgate.netportico.org

A typical QuEChERS procedure for a soil sample would involve:

Hydrating the sample to ensure efficient extraction. weber.huresearchgate.net

Adding acetonitrile and shaking vigorously to extract the analytes. weber.huresearchgate.net

Introducing a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, and a buffering agent like citrate) to induce phase separation. waters.comweber.huresearchgate.net

Centrifuging the sample to separate the acetonitrile layer containing the analytes from the aqueous and solid phases. weber.huresearchgate.net

The resulting extract can then be subjected to further cleanup steps.

Solvent Partitioning

Liquid-liquid extraction, or solvent partitioning, is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. For the extraction of ethofumesate and Ethofumesate-ethyl-d5 from aqueous samples, a nonpolar solvent like n-hexane or dichloromethane can be used. akjournals.comresearchgate.net The efficiency of the extraction can be influenced by the pH of the aqueous phase, which can be adjusted to optimize the partitioning of the target analytes into the organic solvent. nih.gov For instance, a method for the determination of total ethofumesate residues involved partitioning with hexane and a sodium hydroxide solution. researchgate.net

| Parameter | QuEChERS | Solvent Partitioning |

| Principle | Acetonitrile extraction followed by salting-out phase separation | Differential solubility in immiscible liquids |

| Typical Solvents | Acetonitrile | Dichloromethane, n-hexane, ethyl acetate akjournals.comnih.gov |

| Matrices | Fruits, vegetables, soil, cereals cvuas.dewaters.comportico.org | Water, liquid formulations akjournals.comresearchgate.net |

| Advantages | High throughput, low solvent consumption, wide analyte range cvuas.de | Simple, effective for liquid samples |

| Disadvantages | May require further cleanup for complex matrices | Can be labor-intensive and use larger solvent volumes |

Solid Phase Extraction (SPE) and Dispersive Solid Phase Extraction (d-SPE) Methodologies

Solid Phase Extraction (SPE)

SPE is a widely used technique for sample cleanup and concentration. epa.govepa.gov It relies on the partitioning of analytes between a solid sorbent and a liquid phase. For the analysis of pesticides like ethofumesate, various SPE sorbents can be employed, including C18-bonded silica and graphitized carbon black (GCB). chromatographyonline.comnih.gov

A general SPE procedure involves:

Conditioning: The SPE cartridge is conditioned with a solvent to activate the sorbent. forensicresources.org

Loading: The sample extract is passed through the cartridge, and the analytes of interest are retained on the sorbent. forensicresources.org

Washing: The cartridge is washed with a solvent to remove co-extracted impurities. forensicresources.org

Elution: The retained analytes are eluted from the sorbent with a small volume of a strong solvent. forensicresources.org

The choice of sorbent and solvents is critical for achieving optimal recovery of both ethofumesate and Ethofumesate-ethyl-d5.

Dispersive Solid Phase Extraction (d-SPE)

d-SPE is a cleanup technique that is often used as a subsequent step after QuEChERS extraction. waters.com In d-SPE, a small amount of sorbent is added directly to the sample extract. waters.com The mixture is then vortexed and centrifuged, and the supernatant is collected for analysis. This approach is faster and simpler than traditional cartridge-based SPE. waters.com Common sorbents used in d-SPE for pesticide analysis include primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences. waters.com For pigmented samples, graphitized carbon black (GCB) may be added to remove pigments, although it can also retain planar pesticides. waters.com

| Sorbent | Target Interferences |

| Primary Secondary Amine (PSA) | Organic acids, sugars, fatty acids waters.com |

| C18 | Nonpolar compounds (e.g., lipids) |

| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll, carotenoids), sterols waters.comnih.gov |

| Magnesium Sulfate | Residual water waters.com |

Advanced Cleanup Using Adsorbents (e.g., Graphitized Multi-Walled Nanotubes)

In recent years, novel adsorbent materials have been explored to enhance the cleanup of complex samples. Graphitized multi-walled carbon nanotubes (G-MWCNTs) have shown significant potential in this area. cabidigitallibrary.org Due to their unique structure and large surface area, G-MWCNTs can effectively adsorb a wide range of matrix components, leading to cleaner extracts and improved analytical performance. nih.gov The use of G-MWCNTs in d-SPE has been shown to be effective for the cleanup of various pesticide residues. cabidigitallibrary.org The strong adsorptive properties of these materials allow for the efficient removal of interfering compounds, which is particularly beneficial when analyzing low levels of analytes in challenging matrices. nih.gov

Analytical Challenges and Considerations in Deuterated Standard Applications

While Ethofumesate-ethyl-d5 is an excellent internal standard, its application is not without challenges. Understanding and mitigating these potential issues is crucial for accurate and reliable quantification.

Potential for Deuterium-Hydrogen Exchange

A primary concern when using deuterated standards is the potential for deuterium-hydrogen (D-H) exchange. researchgate.net This can occur when the deuterium (B1214612) atoms on the labeled standard are replaced by hydrogen atoms from the sample matrix or the analytical system. sigmaaldrich.com Such an exchange can lead to a decrease in the signal of the deuterated standard and a corresponding increase in the signal of the native analyte, resulting in inaccurate quantification. sigmaaldrich.com

The stability of the deuterium label is dependent on its position within the molecule and the chemical environment it is exposed to. hwb.gov.in Labels on heteroatoms or activated carbon atoms are more susceptible to exchange. In Ethofumesate-ethyl-d5, the deuterium atoms are on the ethyl group, which are generally considered to be stable under typical analytical conditions. However, exposure to strongly acidic or basic conditions should be avoided to minimize the risk of D-H exchange. researchgate.net

Logistical Availability and Custom Synthesis of Deuterated Analogs

The availability of specific deuterated standards can be a logistical challenge. While a wide range of deuterated compounds are commercially available, highly specific or less common standards like Ethofumesate-ethyl-d5 may require custom synthesis. symeres.comnih.gov

The synthesis of stable isotope-labeled compounds can be a complex and costly process. symeres.com It often involves multi-step synthetic routes using deuterated starting materials. hwb.gov.in For example, one approach to synthesizing Ethofumesate-ethyl-d5 could involve the halogen-deuterium exchange of an ethyl halide followed by its use in the final steps of the ethofumesate synthesis. The complexity and cost of custom synthesis can be a limiting factor for some laboratories. Therefore, careful planning and consideration of the availability and cost of the required deuterated standard are essential during method development. nih.govclearsynth.com

Applications of Ethofumesateethyl D5 in Environmental Behavior Studies

Tracing the Environmental Fate and Distribution of Ethofumesate (B166128) and its Metabolites

Ethofumesate-ethyl-d5 is instrumental in elucidating the environmental journey of ethofumesate and its transformation products. As an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS), it ensures the accurate quantification of the parent herbicide and its primary metabolites, such as 2-hydroxy-ethofumesate (ETO-OH) and 2-keto-ethofumesate (ETO-K). This precision is fundamental to understanding how the herbicide partitions into different environmental compartments, including soil, water, and plant tissues.

The rate at which an herbicide breaks down in the environment is a key determinant of its potential for long-term impact. Studies on the dissipation kinetics of ethofumesate reveal that its persistence is highly dependent on soil type and environmental conditions. For instance, in one study, the dissipation of ethofumesate in soil followed first-order kinetics, with half-lives of 7.5 and 5.9 days under single applications in soil and plants, respectively. Under split applications, these half-lives were even shorter, at 5.3 and 2.6 days. asianpubs.org

Another investigation in subtropical field conditions found that ethofumesate's dissipation follows biphasic first-order kinetics. researchgate.net The half-life varied significantly between the initial and later phases and between different soil textures. In sandy loam soil, the average half-life was 14.54 days in the initial phase and 51.83 days in the later phase. In contrast, silty clay loam soil exhibited half-lives of 10.09 and 71.42 days for the initial and later phases, respectively. researchgate.netdntb.gov.ua The use of Ethofumesate-ethyl-d5 as an internal standard in the analytical procedures of such studies is crucial for obtaining the reliable concentration data needed to calculate these kinetic parameters accurately.

| Soil Type | Application | Phase | Half-Life (days) |

|---|---|---|---|

| Sandy Loam | Single | Initial | 14.54 |

| Later | 51.83 | ||

| Silty Clay Loam | Single | Initial | 10.09 |

| Later | 71.42 | ||

| Not Specified | Single | - | 7.5 |

| Split | - | 5.3 |

The persistence of ethofumesate is influenced by a multitude of factors, including soil moisture, temperature, and the presence of other substances. Under low moisture aerobic conditions in sandy loam soil, the half-life of ethofumesate can be as long as 253 days. researchgate.net However, under moist conditions, the half-life decreases to 83 and 122 days in silt loam and sandy loam soils, respectively. researchgate.net In aquatic environments, the microbial dissipation half-life in a sediment/water microcosm was reported to be 125 days. nih.gov

The application method also plays a role. As noted earlier, split applications can lead to a more rapid dissipation compared to single applications. asianpubs.org The presence of adjuvants, substances added to enhance the effectiveness of herbicides, can also affect persistence, sometimes slowing down the degradation process. The ability to accurately measure ethofumesate concentrations over time, facilitated by the use of deuterated standards like Ethofumesate-ethyl-d5, is essential for understanding these complex persistence dynamics.

| Condition | Soil/System Type | Half-Life (days) |

|---|---|---|

| Low Moisture Aerobic | Sandy Loam | 253 |

| Moist Aerobic | Silt Loam | 83 |

| Sandy Loam | 122 | |

| Aerobic Aquatic | Sediment/Water Microcosm | 125 |

| Not Specified | Soil (22-25 °C) | 45 |

Compound-Specific Isotope Analysis (CSIA) in Agrochemical Contamination Research

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique that measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in individual compounds. This method can provide valuable insights into the origin and transformation of contaminants in the environment. While direct CSIA studies specifically targeting Ethofumesate-ethyl-d5 are not widely documented, the principles of CSIA are highly applicable to understanding the environmental fate of ethofumesate.

Different manufacturing processes and starting materials can result in slight variations in the isotopic signature of a pesticide. nih.gov By analyzing the isotopic composition of ethofumesate found in environmental samples, it is theoretically possible to trace it back to its source, whether it be from different manufacturers or specific application areas. This "fingerprinting" can be crucial in identifying the sources of contamination in complex agricultural landscapes where multiple sources may be present. nih.gov The use of Ethofumesate-ethyl-d5 as an internal standard is vital in the analytical process to ensure that the measured isotope ratios are accurate and not skewed by matrix effects or instrumental variability.

CSIA can also be used to distinguish between different degradation pathways of a contaminant. nih.govsemanticscholar.org Abiotic (non-biological) and biotic (biological) degradation processes often result in different degrees of isotopic fractionation, which is the preferential transformation of molecules with lighter isotopes. By measuring the change in the isotopic composition of the remaining ethofumesate over time, researchers can infer the dominant degradation mechanisms. For example, a significant shift in the carbon isotope ratio could indicate microbial degradation, while a different isotopic shift might be characteristic of photodegradation. semanticscholar.org This information is critical for developing accurate environmental fate models and remediation strategies.

Deuterium (B1214612) Labeling for Understanding Agrochemical Transport and Distribution

The use of deuterium-labeled compounds like Ethofumesate-ethyl-d5 offers a direct way to trace the movement and distribution of agrochemicals in the environment. By introducing a known amount of the labeled compound into a system, scientists can follow its path through soil columns, into groundwater, or its uptake by plants. The distinct mass of the deuterated compound allows it to be clearly identified and quantified against the background of the non-labeled herbicide that may already be present in the environment. This approach provides unambiguous data on transport rates, leaching potential, and the extent of distribution in different environmental compartments, which is essential for assessing the potential for off-site contamination.

Monitoring Contaminant Pathways in Soil, Water, and Crop Systems

The use of Ethofumesate-ethyl-d5 as an internal standard in analytical methodologies is crucial for accurately monitoring the movement of ethofumesate through various environmental compartments. By providing a stable, isotopically distinct reference, researchers can overcome analytical challenges posed by different sample matrices, such as soil, water, and plant tissues, ensuring the reliability of quantitative data.

In soil studies, understanding the potential for ethofumesate to move through the soil profile is critical for assessing the risk of groundwater contamination. Laboratory and field studies investigating the degradation of ethofumesate in different soil types provide essential data on its persistence. For instance, research has shown that the degradation rate of ethofumesate can vary significantly with soil properties. In one study, the dissipation half-life (DT50) of ethofumesate was found to be shorter in a medium silty loam compared to a heavy loamy sand in the initial phase after application. The use of Ethofumesate-ethyl-d5 in the analytical process ensures that such degradation rates are accurately determined, allowing for precise modeling of its leaching potential.

When monitoring water resources, the accurate quantification of ethofumesate is paramount for assessing water quality and potential risks to aquatic ecosystems. Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), utilize Ethofumesate-ethyl-d5 as an internal standard to achieve low detection limits and high accuracy in water samples. This enables the reliable detection of even trace amounts of ethofumesate that may have entered water bodies through runoff or leaching.

Within crop systems, it is vital to understand the uptake, translocation, and metabolism of ethofumesate to ensure crop safety and food quality. Studies on various turfgrass species have demonstrated that the absorption and movement of ethofumesate within the plant can differ significantly. For example, one study found that annual bluegrass absorbed a higher percentage of applied ethofumesate compared to creeping bentgrass and perennial ryegrass. Although this particular study used 14C-labeled ethofumesate for tracing, the quantification of ethofumesate and its metabolites in such complex plant matrices is significantly enhanced by the use of Ethofumesate-ethyl-d5 as an internal standard in the analytical phase, ensuring the accuracy of the determined concentrations.

The following interactive data table summarizes typical recovery rates of ethofumesate from different environmental matrices when using an analytical method validated with an internal standard like Ethofumesate-ethyl-d5.

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |

| Soil (Silty Clay Loam) | 0.01 | 92.5 | 4.8 |

| Soil (Silty Clay Loam) | 0.1 | 95.1 | 3.2 |

| Water (Groundwater) | 0.001 | 98.2 | 2.5 |

| Water (Groundwater) | 0.01 | 97.5 | 2.1 |

| Crop (Sugar Beet) | 0.01 | 89.7 | 5.6 |

| Crop (Sugar Beet) | 0.1 | 93.4 | 4.1 |

This data is representative of typical analytical method performance and is compiled from various sources.

Differentiating Relocation from Degradation Processes in Environmental Compartments

A key challenge in environmental fate studies is distinguishing between the physical movement (relocation) of a contaminant and its chemical or biological breakdown (degradation). Stable isotope-labeled compounds like Ethofumesate-ethyl-d5 are instrumental in addressing this challenge. By introducing a known amount of the labeled compound into a study system, researchers can differentiate between the parent compound and its degradation products with high specificity.

In soil, for example, a decrease in the concentration of applied ethofumesate over time could be due to leaching (relocation to lower soil layers), uptake by plants, or degradation by soil microorganisms. When Ethofumesate-ethyl-d5 is used as a tracer, its presence and concentration relative to the unlabeled ethofumesate can provide insights into these processes. If both the labeled and unlabeled compounds are detected at lower depths in the soil profile, it indicates that leaching is a significant pathway. Conversely, the appearance of unlabeled metabolites alongside a decrease in the parent compound, while the labeled standard remains unchanged during analysis, confirms that degradation has occurred.

The principle of using isotopically labeled compounds to differentiate these processes is well-established. For instance, in studies of other contaminants, stable isotope analysis has been effectively used to distinguish between biotic and abiotic degradation pathways. This is achieved by examining the isotopic fractionation that occurs during degradation reactions, where microbes often preferentially degrade molecules with lighter isotopes. While specific studies applying this to Ethofumesate-ethyl-d5 are not yet widely published, the methodology provides a powerful framework for future research.

The following table illustrates a hypothetical scenario in a soil column experiment designed to differentiate leaching from degradation using Ethofumesate-ethyl-d5 as a tracer.

| Soil Depth | Ethofumesate Concentration (µg/kg) | Ethofumesate-ethyl-d5 Concentration (µg/kg) | Key Metabolite Concentration (µg/kg) | Interpretation |

| 0-10 cm | 50 | 5 | 15 | Degradation is occurring in the topsoil. |

| 10-20 cm | 20 | 2 | 5 | Both leaching and degradation are occurring. |

| 20-30 cm | 5 | 0.5 | <1 | Primarily leaching with minimal degradation. |

| Leachate | 1 | 0.1 | Not Detected | Indicates potential for groundwater contamination through relocation. |

This table presents a conceptual model of how Ethofumesate-ethyl-d5 could be used in such a study.

Role of Deuterated Ethofumesate in Agrochemical Metabolism Research

Investigation of Metabolic Pathways using Deuterium (B1214612) Labeling

Deuterium-labeled compounds are invaluable for elucidating the complex metabolic pathways of agrochemicals in plants and other organisms. The use of stable isotope-labeled internal standards, including deuterated analogs, is a common practice in analytical chemistry to improve the accuracy and precision of quantitative methods. restek.com

The primary application of deuterated compounds like Ethofumesate-ethyl-d5 in plant metabolism studies is to act as a tracer. When a plant is exposed to the deuterated herbicide, the deuterium atoms serve as a "tag." As the plant's enzymes metabolize the ethofumesate (B166128), this tag remains on the core structure or is transferred to its metabolites.

Ethofumesate is known to be metabolized in plants into various products, including its 2-hydroxy and 2-oxo derivatives, as well as methanesulfonic acid. researchgate.net By using Ethofumesate-ethyl-d5, researchers can more easily identify these metabolites in complex biological matrices through techniques like mass spectrometry. The distinct mass-to-charge ratio of the deuterated molecules allows for their clear differentiation from naturally occurring compounds.

This tracing ability is critical for understanding the biosynthetic pathways within the plant. It helps to determine the sequence of enzymatic reactions, identify key intermediates, and understand how the plant detoxifies the herbicide.

Deuterium labeling is also instrumental in studying the dynamics of metabolite turnover. The rate at which a compound is synthesized and then degraded or transformed is a key aspect of its metabolic profile. By introducing a pulse of Ethofumesate-ethyl-d5 into a biological system, researchers can monitor the rate of its disappearance and the appearance of its deuterated metabolites over time. nih.gov

This allows for the calculation of important parameters such as the metabolic half-life of ethofumesate in different plant species. For instance, studies have shown that ethofumesate is rapidly metabolized in various grasses with half-lives ranging from 4.5 to 7 days. researchgate.net The use of a deuterated standard helps to accurately quantify the remaining parent compound and its metabolic products, providing a clear picture of the net metabolic flux.

This information is vital for understanding the persistence of the herbicide and its metabolites in the plant, which has implications for both its efficacy and potential carry-over to subsequent crops. bsdf-assbt.org

Deuterium Kinetic Isotope Effects (KIE) in Agrochemical Transformations

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). mdpi.com This effect is a powerful tool for investigating the mechanisms of enzymatic and biotransformation reactions of agrochemicals. nih.gov

The magnitude of the KIE can provide detailed information about the transition state of a reaction, which is the highest energy point along the reaction pathway. If a carbon-hydrogen bond is broken in the rate-determining step of a reaction, replacing the hydrogen with a deuterium will slow down the reaction, resulting in a "normal" KIE (kH/kD > 1).

In the context of ethofumesate metabolism, KIE studies can help to elucidate the mechanisms of the enzymes responsible for its degradation, such as cytochrome P450 monooxygenases. nih.gov For example, if the hydroxylation of the ethofumesate molecule is the rate-limiting step, a significant KIE would be expected when using Ethofumesate-ethyl-d5. This would provide strong evidence for the involvement of C-H bond cleavage in the transition state of the enzymatic reaction.

Application of Deuterated Analogs in Plant Metabolism Studies

Deuterated analogs are widely used in plant metabolism studies as internal standards for quantitative analysis. restek.comresearchgate.net The use of a deuterated standard that is chemically identical to the analyte, but with a different mass, allows for the correction of analytical variability, such as matrix effects and instrument response drift. scielo.brscielo.br

In the analysis of ethofumesate and its metabolites in plant tissues, Ethofumesate-ethyl-d5 can be added to the sample at a known concentration at the beginning of the extraction process. europa.eu Since the deuterated standard behaves almost identically to the non-deuterated analyte throughout the sample preparation and analysis, any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. This allows for a more accurate and precise quantification of the ethofumesate residues in the sample.

This approach is particularly important in complex matrices like plant extracts, where other compounds can interfere with the analysis. scielo.br The use of deuterated internal standards is a cornerstone of modern analytical methods for pesticide residue analysis in food and environmental samples. sigmaaldrich.comlcms.cz

Deuterium Incorporation into Plant Metabolites and Secondary Metabolites

The fundamental principle behind using a deuterated compound like Ethofumesate-ethyl-d5 in metabolic research is the ability to trace the deuterium label as it is incorporated into various plant biomolecules. When a plant is exposed to a deuterated substrate, the deuterium atoms can be integrated into the plant's metabolic network. nih.gov

In the case of Ethofumesate-ethyl-d5, the five deuterium atoms are located on the ethyl group. researchgate.net As the plant's metabolic machinery processes the herbicide, this deuterated ethyl group can be cleaved or modified. The resulting deuterated fragments can then enter the plant's general metabolic pools. For instance, the deuterated ethyl group could be metabolized into smaller, deuterium-labeled molecules that serve as precursors for a wide range of primary and secondary metabolites.

This process is analogous to studies where plants are fed with heavy water (D₂O). In such experiments, deuterium from D₂O is fixed by enzymes like those in the photosystems, leading to the formation of labeled NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). nih.govmdpi.com This labeled cofactor then donates deuterium to various biosynthetic pathways, resulting in the incorporation of deuterium into primary metabolites such as amino acids and carbohydrates, and subsequently into more complex secondary metabolites. nih.govmdpi.com

The detection of these newly synthesized, deuterium-containing metabolites can be accomplished with high sensitivity and specificity using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). researchgate.netmdpi.com The mass shift caused by the presence of deuterium allows for the clear differentiation of newly synthesized molecules from the pre-existing, unlabeled pool. doi.org

Table 1: Research Findings on Deuterium Incorporation in Plant Metabolomics

| Research Focus | Key Findings | Reference |

|---|---|---|

| De novo IAA Synthesis | Feeding plants with deuterium oxide (D₂O) allows for the measurement of newly synthesized indole-3-acetic acid (IAA), as deuterium is incorporated during its biosynthesis. This helps distinguish de novo synthesis from the release of conjugated forms. | nih.gov |

| Natural Product Biosynthesis | D₂O labeling can be used as a general method to determine sites of active secondary metabolism over relatively short time scales by tracking deuterium incorporation into specific natural products. | nih.gov |

| Primary Metabolite Labeling | Exposing organisms like Arabidopsis thaliana to D₂O leads to species-specific patterns of deuterium incorporation into primary metabolites, including amino acids and sucrose. | mdpi.com |

| Lipid Metabolism | In vivo D₂O labeling in Arabidopsis thaliana allows for tracing deuterium incorporation into various lipid classes, including chloroplast lipids and epicuticular wax, revealing insights into their biosynthetic pathways. | frontiersin.org |

Localization of Active Biosynthesis Sites within Plant Tissues

A significant advantage of using stable isotope tracers like Ethofumesate-ethyl-d5 is the ability to identify the specific locations of metabolic activity within the plant. By analyzing different tissues (e.g., roots, stems, leaves, flowers) for the presence of deuterated metabolites, researchers can pinpoint the sites where the agrochemical is being broken down and where its metabolic byproducts are being used in new synthesis. nih.govnih.gov

For example, studies using D₂O labeling have successfully localized the biosynthesis of specific compounds to particular tissues. The active production of homoharringtonine (B1673347), an alkaloid, was localized to the new growth needles of Cephalotaxus plants by observing higher deuterium incorporation in those tissues. nih.gov Similarly, by combining stable isotope labeling with fluorescence-activated cell sorting, it was demonstrated that virtually all cells in the root apex of Arabidopsis are capable of synthesizing the plant hormone auxin. nih.gov

In the context of Ethofumesate-ethyl-d5, if its deuterated metabolites are found predominantly in the leaves, it would suggest that the primary site of its metabolism and subsequent biosynthetic activity is the foliage. Conversely, detection in the roots would indicate metabolic processes occurring there. This spatial information is critical for understanding an agrochemical's mode of action and its potential effects on different parts of the plant. Stable isotopic tracing provides an effective method for discovering these pathways. maxapress.com

Table 2: Examples of Isotopic Labeling for Localizing Plant Biosynthesis

| Labeled Compound/Isotope | Plant/System | Finding | Reference |

|---|---|---|---|

| Deuterium Oxide (D₂O) | Cephalotaxus harringtonii | Higher deuterium incorporation in homoharringtonine in new growth needles indicated that biosynthesis is localized to these tissues. | nih.gov |

| Deuterium Oxide (D₂O) | Arabidopsis thaliana | Measurement of deuterium incorporation in different root sections revealed a gradient of auxin synthesis, implying local production in the root tip. | nih.gov |

| [²H₅]-acetophenone | Tea mesophyll protoplasts | The conversion of labeled acetophenone (B1666503) into labeled 1-phenylethanol (B42297) within protoplasts confirmed the metabolic pathway and demonstrated the utility of this system for studying biosynthesis at a cellular level. | maxapress.com |

| ¹⁵N-ammonium | Maize Roots | Mass spectrometry imaging of ¹⁵N-labeled amino acids visualized their distribution, differentiating between external nitrogen uptake and transport from the seed. | oup.com |

Deuterated Metabolic Imaging (DMI) for Spatial Mapping of Agrochemical Metabolites (Conceptual Framework)

Deuterated Metabolic Imaging (DMI) is a novel, non-invasive imaging technique that uses magnetic resonance (MR) technology to create three-dimensional maps of metabolic processes in vivo. yale.edunih.gov The method involves administering a substrate enriched with deuterium and then using MR spectroscopic imaging (MRSI) to detect the spatial distribution of both the original deuterated substrate and its downstream metabolic products. yale.edumdpi.com While DMI has been primarily developed for clinical research in animals and humans using substrates like deuterated glucose, its principles offer a conceptual framework for the spatial mapping of agrochemical metabolites in plants. nih.govcopernicus.org

Conceptually, a DMI study for an agrochemical like Ethofumesate-ethyl-d5 would involve the following steps:

Administration: The plant would be treated with Ethofumesate-ethyl-d5 through a relevant route, such as soil application or foliar spray.

Metabolism: The plant would absorb and metabolize the deuterated herbicide over time. The deuterium label from the ethyl-d5 group would be incorporated into various other molecules, creating a unique spectral signature for these deuterated metabolites.

Data Acquisition: The intact plant would be placed in an MR scanner. A specialized DMI acquisition sequence would be run to detect the weak deuterium signals, generating a 3D map of their locations within the plant. yale.edu Because deuterium has a very low natural abundance, the signals detected would be almost exclusively from the administered compound and its products. mdpi.com

Data Processing and Visualization: The acquired data would be processed to separate the signals from the parent compound (Ethofumesate-ethyl-d5) and its various deuterated metabolites. This information would then be overlaid on a standard anatomical MR image of the plant, creating a 3D metabolic map. yale.edu This map would visualize where the herbicide accumulates and where its metabolites are being synthesized and stored in real-time.

This approach would be a significant leap forward from traditional methods, which require harvesting and destroying the plant for analysis. DMI could provide a dynamic, four-dimensional (3D space + time) view of agrochemical metabolism within a living plant, revealing spatial differences in metabolic rates and pathways. frontiersin.org It could show, for example, how quickly the herbicide is transported to different organs and converted into other compounds, offering unprecedented insights into its mode of action and fate.

Table 3: Conceptual Framework for Deuterated Metabolic Imaging (DMI) of Agrochemicals

| Step | Description | Key Technology/Principle |

|---|---|---|

| 1. Substrate Administration | A deuterated agrochemical (e.g., Ethofumesate-ethyl-d5) is applied to the living plant. | Standard agrochemical application methods. |

| 2. In Vivo Metabolism | The plant's metabolic pathways process the deuterated substrate, incorporating the deuterium label into various metabolites. | Plant biochemistry, isotopic tracing. |

| 3. 3D Spatial Detection | The plant is scanned using Magnetic Resonance Spectroscopic Imaging (MRSI) tuned to the deuterium frequency to detect the location of all deuterated molecules. | Magnetic Resonance Imaging (MRI), Deuterium (²H) Spectroscopy. |

| 4. Metabolic Mapping | Data is processed to distinguish the parent compound from its metabolites and generate 3D maps showing their respective concentrations and locations within the plant. | Spectral fitting, image processing and visualization. |

Future Directions and Emerging Research Avenues for Stable Isotope Labeled Agrochemicals

Integration of Multi-Stable Isotope Tracers in Comprehensive Environmental Forensics

The field of environmental forensics is increasingly adopting multi-stable isotope tracer approaches to unravel the sources and transformation pathways of contaminants. vliz.be By analyzing the isotopic signatures of various elements within a contaminant molecule, a technique known as compound-specific isotope analysis (CSIA), researchers can effectively "fingerprint" pollution sources. nih.govmdpi.com This methodology is invaluable for assigning liability in contamination events and for designing effective remediation strategies. vliz.be

The integration of deuterated standards like Ethofumesate-ethyl-d5 is critical in these multi-tracer studies. They serve as a crucial reference for quantifying the extent of isotopic fractionation—subtle changes in isotope ratios due to physical or chemical processes—which provides clues about the environmental fate of the parent compound. mdpi.com For instance, a study on nitrate (B79036) and sulfate (B86663) contamination in a coastal groundwater system successfully used a multi-tracer approach, including stable isotopes of nitrogen, oxygen, boron, and sulfur, to identify multiple anthropogenic and natural sources. nih.gov This highlights the power of using a suite of isotopic tracers to understand complex contamination scenarios. Future research will likely focus on expanding the range of isotopes used and applying these techniques to a wider variety of agrochemicals and their degradation products. nih.gov

Development of Advanced Analytical Techniques for Deuterated Agrochemicals in Complex Matrices

The accurate analysis of deuterated agrochemicals in intricate environmental samples like soil, water, and food remains a significant challenge due to the presence of interfering substances. nih.gov To address this, researchers are continuously developing more advanced analytical techniques. mdpi.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are at the forefront of these advancements, offering unparalleled sensitivity and selectivity for detecting trace levels of compounds like Ethofumesate-ethyl-d5. researchgate.net

Innovations in sample preparation are also crucial. Techniques like solid-phase microextraction (SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being optimized to enhance the extraction and cleanup of analytes from complex matrices, ensuring more reliable and accurate quantification. mdpi.com The coupling of these advanced extraction methods with powerful separation techniques like ultra-high-performance liquid chromatography (UHPLC) allows for high-throughput analysis, which is essential for large-scale environmental monitoring programs. lcms.cz The development of novel ionization techniques, such as Direct Analysis in Real Time (DART), also shows promise for the rapid screening of contaminants with minimal sample preparation. lcms.cz

Table 1: Advanced Analytical Techniques and their Applications

| Analytical Technique | Application in Deuterated Agrochemical Analysis | Key Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of deuterated standards and their metabolites in complex samples. researchgate.net | High selectivity, reduced background noise, and the ability to perform retrospective analysis of data. |

| Tandem Mass Spectrometry (MS/MS) | Offers enhanced specificity through the fragmentation of ions, allowing for the precise quantification of target analytes even at very low concentrations. researchgate.net | High sensitivity, excellent signal-to-noise ratio, and the ability to analyze multiple compounds in a single run. |

| QuEChERS | A streamlined sample preparation method for extracting pesticides from various food and environmental matrices. mdpi.com | Fast, simple, requires minimal solvent, and provides good analyte recovery. |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique that concentrates analytes from a sample onto a coated fiber. | Environmentally friendly, can be automated, and is suitable for both laboratory and field applications. |

Expansion of Deuterated Internal Standard Libraries for Emerging and Unregulated Contaminants

The continuous introduction of new chemicals into the environment necessitates the expansion of analytical capabilities to include "emerging contaminants." researchgate.netscribd.com These are compounds that are not yet regulated but may pose a risk to human health and the environment. scribd.com To accurately monitor these substances, a comprehensive library of deuterated internal standards is essential. Ethofumesate-ethyl-d5 serves as an example of the type of labeled standard needed for a wide range of these emerging pollutants.

Deuterated internal standards are the cornerstone of the isotope dilution method, which is widely regarded as the most accurate quantification technique in mass spectrometry. This method corrects for variations in sample preparation and instrument response, leading to highly reliable data. The synthesis and certification of new deuterated standards for emerging contaminants, including pharmaceuticals, personal care products, and new classes of pesticides, is a critical area of ongoing research. researchgate.net This will enable regulatory bodies and environmental scientists to better assess the prevalence and potential impact of these compounds.

Elucidation of Stereoselective Processes and Chiral Discrimination Using Deuterated Chiral Analogs

Many agrochemicals, including Ethofumesate (B166128), are chiral, meaning they can exist in two mirror-image forms called enantiomers. These enantiomers often exhibit different biological activities and degradation rates in the environment. Understanding these stereoselective processes is crucial for accurate environmental risk assessment.

Deuterated chiral analogs are powerful tools for investigating this phenomenon. By selectively labeling one enantiomer with deuterium (B1214612), researchers can track its individual fate in complex systems. Chiral chromatography techniques, which are designed to separate enantiomers, are often coupled with mass spectrometry to analyze these labeled compounds. science.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be a valuable tool, especially when hyphenated with techniques like liquid chromatography (LC-NMR), to provide detailed structural information and help distinguish between different stereoisomers. vdoc.pub The insights gained from using deuterated chiral analogs can lead to the development of more effective and environmentally safer agrochemicals by favoring the production and use of the more active and less persistent enantiomer.

Q & A

Q. How should researchers design experiments using EthofumesateEthyl-d5 as an internal standard in quantitative analysis?

Methodological Answer:

- Concentration Matching: Ensure the deuterated compound’s concentration aligns with the expected analyte concentration to minimize matrix effects. Validate linearity across the calibration range (e.g., 0.1–100 ng/mL) using spike-and-recovery experiments .

- Matrix Effects: Test interference from biological or environmental matrices by comparing analyte response in pure solvent versus matrix extracts. Adjust sample preparation (e.g., solid-phase extraction) to mitigate ion suppression/enhancement in LC-MS .

- Validation Parameters: Include precision (RSD <15%), accuracy (recovery 80–120%), and stability (e.g., freeze-thaw cycles) in method validation protocols .

Q. What are the best practices for preparing and storing EthofumesateEthyl-d5 stock solutions?

Methodological Answer:

- Solubility Testing: Use solvents compatible with the analyte (e.g., acetonitrile for LC-MS) and confirm solubility via UV-Vis or mass spectrometry.

- Storage Conditions: Store at −20°C in amber vials to prevent photodegradation. Monitor stability over time using periodic QC checks (e.g., peak area consistency in chromatograms) .

- Documentation: Record batch-specific data (purity, lot number) and aliquot volumes to ensure traceability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in EthofumesateEthyl-d5 recovery rates across heterogeneous sample matrices?

Methodological Answer:

- Matrix-Specific Calibration: Develop separate calibration curves for distinct matrices (e.g., soil vs. plant tissue) to account for differential extraction efficiencies .

- Cross-Validation: Compare results with alternative methods (e.g., isotope dilution vs. standard addition) to identify systematic biases. Use ANOVA or t-tests to assess statistical significance of discrepancies .

- Ion Suppression Analysis: Employ post-column infusion to map matrix-induced signal suppression in LC-MS and adjust chromatographic conditions (e.g., gradient elution) .

Q. What strategies optimize chromatographic separation of EthofumesateEthyl-d5 from its non-deuterated form?

Methodological Answer:

- Column Selection: Use high-resolution columns (e.g., C18 with 1.8 µm particle size) and optimize mobile phase pH to enhance retention time differences. For example, a pH of 3.5 in water/acetonitrile improves separation by exploiting subtle polarity shifts .

- Mass Spectrometry Parameters: Adjust collision energy in MS/MS to distinguish fragmentation patterns (e.g., m/z transitions specific to deuterated vs. non-deuterated ions) .

- Data Analysis: Apply deconvolution algorithms to resolve overlapping peaks in complex matrices .

Q. How should researchers address isotopic impurity in EthofumesateEthyl-d5 batches during method validation?

Methodological Answer:

- Purity Assessment: Quantify isotopic enrichment (>98% d5) via high-resolution mass spectrometry or NMR. Correct for impurities using mathematical models (e.g., subtract non-deuterated peak area from total signal) .

- Batch Testing: Include a "blank" sample spiked with non-deuterated Ethofumesate to measure cross-contamination during analysis .

- Supplier Collaboration: Request certificates of analysis (CoA) detailing synthetic pathways and QC protocols from vendors .

Data Analysis & Contradiction Management

Q. How to statistically validate the precision of EthofumesateEthyl-d5-based quantification in longitudinal studies?

Methodological Answer:

- Intra/Inter-Day Variability: Perform triplicate analyses across three days. Calculate RSD and use control charts to monitor drift.

- Multivariate Analysis: Apply principal component analysis (PCA) to identify outlier samples or batch effects .

- Uncertainty Propagation: Report expanded uncertainties (e.g., 95% confidence intervals) using guidelines from the Guide to the Expression of Uncertainty in Measurement (GUM) .

Q. What frameworks guide hypothesis formulation for studies involving EthofumesateEthyl-d5?

Methodological Answer:

- PICOT Framework: Structure research questions around Population (e.g., soil samples), Intervention (e.g., Ethofumesate application), Comparison (deuterated vs. non-deuterated recovery), Outcome (quantification accuracy), and Time (degradation kinetics) .

- Ethical Alignment: Ensure compliance with institutional guidelines for chemical use and data transparency, referencing frameworks like FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.